molecular formula C19H21BrN4O3 B4372108 N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4372108
M. Wt: 433.3 g/mol
InChI Key: QJZHUEGKVMTXKD-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a brominated pyrazole ring, a propyl chain, and an isoxazole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the propyl chain: The brominated pyrazole is alkylated with a propyl halide under basic conditions.

    Isoxazole synthesis: The isoxazole ring is synthesized separately, often starting from a nitrile oxide precursor.

    Coupling reactions: The final step involves coupling the brominated pyrazole with the isoxazole moiety and the benzamide backbone using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the brominated position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-METHOXYBENZAMIDE: Lacks the isoxazole moiety.

    N~1~-(4-CHLORO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE: Contains a chlorine atom instead of bromine.

    N~1~-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE: Has an ethyl chain instead of a propyl chain.

Uniqueness

The uniqueness of N1-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-1-propylpyrazol-3-yl)-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O3/c1-4-9-24-10-17(20)18(22-24)21-19(25)14-5-7-15(8-6-14)26-11-16-12(2)23-27-13(16)3/h5-8,10H,4,9,11H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHUEGKVMTXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-BROMO-1-PROPYL-1H-PYRAZOL-3-YL)-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

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